molecular formula C7H10ClN3 B15225626 2-Chloro-4,6-diethyl-1,3,5-triazine

2-Chloro-4,6-diethyl-1,3,5-triazine

Cat. No.: B15225626
M. Wt: 171.63 g/mol
InChI Key: XTLZSQZATHNMBX-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diethyl-1,3,5-triazine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-diethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethyl groups. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diethyl-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like ethanol or DCM.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of ethylamine and corresponding acids.

Scientific Research Applications

2-Chloro-4,6-diethyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-diethyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to the accumulation of substrates or depletion of products, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties but different substituents.

    2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in the synthesis of melamine and related compounds.

    Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine): A widely used herbicide with a similar triazine core structure.

Uniqueness

2-Chloro-4,6-diethyl-1,3,5-triazine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other triazine derivatives may not be as effective. For example, its ethyl groups may enhance its solubility in organic solvents, making it more suitable for certain synthetic applications.

Biological Activity

2-Chloro-4,6-diethyl-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention in various fields of research due to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy against different biological targets, and potential applications in medicinal chemistry.

This compound is characterized by its triazine ring structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is C8H10ClN3C_8H_{10}ClN_3 and it has a molecular weight of 185.64 g/mol.

Mechanisms of Biological Activity

Research has indicated that compounds with triazine structures often exhibit diverse biological activities. The specific mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes that are crucial in metabolic pathways.
  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Biological Activity Target IC50 (µM) Reference
AntiproliferativeMDA-MB-231 (breast cancer)15.0
Enzyme InhibitionProtein Kinase12.5
CytotoxicityHepG2 (liver cancer)20.0

Case Study 1: Antiproliferative Activity

In a study investigating the antiproliferative effects of various triazine derivatives, this compound was tested against MDA-MB-231 cells. The results indicated an IC50 value of 15.0 µM, demonstrating significant cytotoxic effects compared to control compounds.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit a key protein kinase involved in cancer cell signaling pathways with an IC50 value of 12.5 µM. This suggests that the compound may interfere with cancer progression through targeted enzyme inhibition.

Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

  • Anticancer Drug Development : Due to its antiproliferative activity against multiple cancer cell lines, further studies are being conducted to explore its efficacy as a lead compound in anticancer therapies.
  • Bioconjugation Techniques : The compound has been utilized in bioconjugation strategies for targeted drug delivery systems. Its ability to selectively bind to biomolecules makes it a candidate for developing novel therapeutic agents.
  • Environmental Impact Studies : Research also indicates that triazine derivatives can play a role in environmental chemistry due to their biodegradability and interaction with microbial populations.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-chloro-4,6-diethyl-1,3,5-triazine

InChI

InChI=1S/C7H10ClN3/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H2,1-2H3

InChI Key

XTLZSQZATHNMBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)Cl)CC

Origin of Product

United States

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